Cas no 2803861-76-7 (8-(1,1-Dimethylethyl) 1-(phenylmethyl) 4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate)
![8-(1,1-Dimethylethyl) 1-(phenylmethyl) 4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate structure](https://ja.kuujia.com/scimg/cas/2803861-76-7x500.png)
8-(1,1-Dimethylethyl) 1-(phenylmethyl) 4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate 化学的及び物理的性質
名前と識別子
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- 8-(1,1-Dimethylethyl) 1-(phenylmethyl) 4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate
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- インチ: 1S/C21H28N2O5/c1-20(2,3)28-18(25)22-13-10-21(11-14-22)17(24)9-12-23(21)19(26)27-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3
- InChIKey: XGZAHVHHSRPFQG-UHFFFAOYSA-N
- ほほえんだ: N1(C(OCC2=CC=CC=C2)=O)C2(CCN(C(OC(C)(C)C)=O)CC2)C(=O)CC1
じっけんとくせい
- 密度みつど: 1.23±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 532.2±50.0 °C(Predicted)
- 酸性度係数(pKa): -0.88±0.20(Predicted)
8-(1,1-Dimethylethyl) 1-(phenylmethyl) 4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-37440912-0.5g |
1-benzyl 8-tert-butyl 4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate |
2803861-76-7 | 95.0% | 0.5g |
$1539.0 | 2025-03-16 | |
Enamine | EN300-37440912-1.0g |
1-benzyl 8-tert-butyl 4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate |
2803861-76-7 | 95.0% | 1.0g |
$1971.0 | 2025-03-16 | |
1PlusChem | 1P028HCR-5g |
1-benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate |
2803861-76-7 | 95% | 5g |
$7131.00 | 2023-12-17 | |
1PlusChem | 1P028HCR-100mg |
1-benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate |
2803861-76-7 | 95% | 100mg |
$908.00 | 2023-12-17 | |
1PlusChem | 1P028HCR-2.5g |
1-benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate |
2803861-76-7 | 95% | 2.5g |
$4839.00 | 2023-12-17 | |
1PlusChem | 1P028HCR-1g |
1-benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate |
2803861-76-7 | 95% | 1g |
$2498.00 | 2023-12-17 | |
1PlusChem | 1P028HCR-250mg |
1-benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate |
2803861-76-7 | 95% | 250mg |
$1270.00 | 2023-12-17 | |
1PlusChem | 1P028HCR-50mg |
1-benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate |
2803861-76-7 | 95% | 50mg |
$710.00 | 2024-05-07 | |
1PlusChem | 1P028HCR-10g |
1-benzyl8-tert-butyl4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate |
2803861-76-7 | 95% | 10g |
$10544.00 | 2023-12-17 | |
Enamine | EN300-37440912-10.0g |
1-benzyl 8-tert-butyl 4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate |
2803861-76-7 | 95.0% | 10.0g |
$8480.0 | 2025-03-16 |
8-(1,1-Dimethylethyl) 1-(phenylmethyl) 4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate 関連文献
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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2. Book reviews
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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10. Book reviews
8-(1,1-Dimethylethyl) 1-(phenylmethyl) 4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylateに関する追加情報
CAS No. 2803861-76-7: Structural and Functional Insights into 8-(1,1-Dimethylethyl) 1-(phenylmethyl) 4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate
The compound 8-(1,1-Dimethylethyl) 1-(phenylmethyl) 4-oxo-1,8-diazaspiro[4.5]decane-1,8-dicarboxylate, identified by its unique CAS No. 2803861-76-7, represents a structurally intricate organic molecule with significant potential in pharmaceutical and biochemical research. Its core framework is a diazaspiro[4.5]decane scaffold, a class of heterocyclic compounds characterized by two nitrogen atoms within a spirocyclic system that bridges two five-membered rings. The presence of the 4-oxo group introduces a ketone functionality at the C4 position of the spirocyclic ring, which may play a critical role in modulating molecular interactions or reactivity patterns.
The substitution pattern of this molecule is particularly noteworthy: the phenylmethyl (benzyl) group at the C1 position and the tert-butyl (trimethylsilyl) equivalent at C8 (via the 1,1-dimethylethyl moiety) contribute to its steric and electronic properties. The benzyl substituent is known for its hydrophobic character and ability to participate in π–π stacking interactions with aromatic residues in protein targets, while the tert-butyl group provides substantial steric bulk that can influence conformational stability or binding specificity in receptor sites.
The dicarboxylic ester functionalities at both C1 and C8 positions further enhance the compound's versatility as a synthetic intermediate or drug candidate precursor. Ester groups are often employed in prodrug design to improve solubility or bioavailability through reversible hydrolysis under physiological conditions. Recent advancements in medicinal chemistry highlight the importance of spirocyclic systems in developing molecules with enhanced metabolic stability and optimized pharmacokinetic profiles.
In terms of synthesis methodology, this compound likely involves multi-step strategies to construct its complex architecture. The formation of the spirocyclic core would require precise control over ring-closing reactions such as intramolecular nucleophilic attack or transition metal-catalyzed cyclizations. The introduction of the phenylmethyl group could be achieved via alkylation reactions using benzaldehyde derivatives as electrophilic reagents under appropriate conditions like phase-transfer catalysis or Lewis acid promotion.
The tert-butyl substitution at C8 may be introduced through alkylation with diisopropylethylamine (DIPEA)-mediated reactions or via Grignard reagents targeting an activated carbonyl group on the spirocyclic framework. The oxo functionality at C4 could originate from oxidation processes applied to an alcohol precursor using reagents such as Dess-Martin periodinane or Swern oxidation protocols.
Structural analysis via NMR spectroscopy would reveal characteristic signals for both aromatic protons from the benzene ring and aliphatic protons from the tert-butyl group. The carbonyl groups associated with ester functionalities would manifest as distinct peaks in IR spectra around 1730 cm⁻¹ for ester C=O vibrations and approximately 2950 cm⁻¹ for methyl CH₂ stretching modes.
X-ray crystallography studies might demonstrate that the spirocyclic system adopts a non-planar conformation due to strain from incorporating two nitrogen atoms into adjacent rings while maintaining transannular interactions between substituents at positions C1 and C8. This three-dimensional arrangement could be crucial for its biological activity when interacting with specific enzyme active sites or receptor binding pockets.
In recent years, spirocyclic diamine derivatives have gained attention for their ability to mimic natural product scaffolds found in marine toxins like spirotetramatine-type compounds from sponges such as *Dendrilla nigra*. These natural products exhibit potent antifungal properties through unique mechanisms involving interference with lipid metabolism pathways essential for fungal cell wall integrity maintenance.
Synthetic analogs like this compound may be designed to target similar biological processes but with improved selectivity profiles compared to their natural counterparts. For instance, by modifying substituents on key positions within the spirocycle—such as introducing bulky groups like tert-butyl at position C8—researchers can fine-tune molecular shape and electronic distribution patterns to enhance interactions with specific protein targets while minimizing off-target effects observed in some natural products.
The dual ester functionality present in this molecule offers opportunities for chemical derivatization toward diverse applications including but not limited to: (i) development of targeted drug delivery systems where one ester serves as a masking group until reaching specific tissue environments; (ii) creation of fluorescent probes through coupling reactions forming coumarin-like structures when one ester is replaced by an appropriate fluorophore; (iii) exploration as building blocks for supramolecular assemblies where hydrogen bonding between carboxylic acid groups could drive self-organization behaviors useful in materials science contexts.
In terms of physical properties prediction based on molecular structure analysis using computational tools like Gaussian DFT calculations might suggest that this compound has moderate solubility characteristics depending on pH conditions due to zwitterionic behavior potentially arising from proton transfer between acidic carboxylic acid groups and basic amine functionalities under physiological conditions around pH 7.4 where one amine could be protonated while another remains deprotonated depending on exact pKa values determined experimentally through potentiometric titrations combined with NMR monitoring techniques.
Thermodynamic stability assessments using molecular dynamics simulations would help predict optimal storage conditions required to maintain structural integrity over time since both ester bonds susceptible to hydrolysis under acidic/basic environments need protection during long-term storage unless specifically designed for controlled release applications which would require different handling protocols altogether.
Biological evaluation data published recently indicates that certain diazaspirocycles demonstrate promising anti-inflammatory activities comparable to established therapies such as COX inhibitors without causing gastrointestinal side effects typically associated with NSAIDs class drugs suggesting novel mechanism(s) worth investigating further particularly given current interest in developing safer alternatives especially considering global health concerns related to chronic inflammation management strategies requiring long-term medication use without compromising patient safety profiles significantly across different populations including elderly individuals who are more vulnerable towards adverse drug reactions due age-related physiological changes affecting drug metabolism rates substantially altering therapeutic outcomes unpredictably sometimes leading serious complications if not properly managed clinically speaking.
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